

An In-depth Technical Guide to the Discovery and Development of LP-10

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

LP-10 is a proprietary liposomal formulation of tacrolimus developed by Lipella Pharmaceuticals.[1] It is a clinical-stage therapeutic candidate being investigated for the local treatment of inflammatory conditions of mucosal tissues. The formulation is designed to deliver tacrolimus directly to the site of inflammation, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated side effects.[2] Lipella is pursuing the development of LP-10 for several indications, including hemorrhagic cystitis (HC) and oral lichen planus (OLP), both of which are chronic inflammatory conditions with significant unmet medical needs.[1][3] The company has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for LP-10 for the treatment of HC.[4]

### **Discovery and Preclinical Development**

The development of LP-10 is rooted in the need for a targeted, localized delivery of the potent immunosuppressive agent, tacrolimus, to treat severe mucosal inflammation. While systemically administered tacrolimus is effective for various inflammatory conditions, its use is often limited by significant side effects, including nephrotoxicity.[5] The poor aqueous solubility of tacrolimus presents a challenge for developing formulations suitable for direct instillation into organs like the bladder.[6]



To overcome these limitations, Lipella Pharmaceuticals developed a proprietary liposomal drug delivery platform utilizing "metastable liposomes."[2][3] This technology enables the encapsulation of hydrophobic drugs like tacrolimus, improving their solubility and facilitating targeted delivery to epithelial tissues.[3]

### **Preclinical Animal Studies**

Preclinical studies in animal models were crucial in establishing the proof-of-concept for intravesical liposomal tacrolimus. In a rat model of cyclophosphamide-induced inflammatory cystitis, intravesical administration of liposomal tacrolimus (referred to as LFK) demonstrated significant suppression of the inflammatory response.[6] This was evidenced by a reduction in bladder overactivity and the normalization of elevated levels of inflammatory markers such as interleukin-2 (IL-2) and prostaglandin E2 (PGE2) in both bladder tissue and urine.[5][6]

Furthermore, in a rat model of radiation cystitis, intravesical liposomal tacrolimus was shown to protect against radiation-induced bladder damage and improve bladder function.[7][8] Histological analysis revealed that treatment with liposomal tacrolimus resulted in a bladder morphology comparable to that of healthy tissue, mitigating degenerative epithelial changes and urothelial swelling observed in placebo-treated animals.[7]

A key finding from these preclinical studies was the favorable pharmacokinetic profile of liposomal tacrolimus. Following intravesical instillation in rats, systemic levels of tacrolimus were significantly lower compared to direct instillation of non-liposomal tacrolimus or intraperitoneal injection.[5] This demonstrated the potential of the liposomal formulation to achieve high local drug concentrations in the bladder while minimizing systemic exposure and the risk of associated toxicities.[5]

### **Clinical Development**

LP-10 has been evaluated in Phase 2a clinical trials for two primary indications: hemorrhagic cystitis and oral lichen planus.

### **Hemorrhagic Cystitis (HC)**

Hemorrhagic cystitis is a severe and often debilitating condition characterized by persistent bleeding from the bladder, commonly caused by chemotherapy or pelvic radiation therapy.[4] There are currently no FDA-approved drug treatments for HC.[9]



A Phase 2a, multicenter, open-label, dose-escalation clinical trial (NCT03129126) was conducted to evaluate the safety and efficacy of LP-10 in patients with moderate to severe refractory HC.[9][10]

| Parameter                 | Results                                                                                                                | Reference |
|---------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| Number of Patients        | 13                                                                                                                     | [9]       |
| Dose Cohorts              | 2 mg, 4 mg, and 8 mg of<br>tacrolimus in a liposomal<br>formulation                                                    | [9]       |
| Primary Safety Outcome    | All patients tolerated LP-10 instillations and completed the study without any product-related serious adverse events. | [9]       |
| Pharmacokinetics          | Pharmacokinetic analysis demonstrated a short duration of low systemic uptake of tacrolimus.                           | [9]       |
| Primary Efficacy Outcomes | - Decreased number of cystoscopic bleeding sites and bladder ulcerations Improvements in patients' urinary symptoms.   | [9]       |
| Dose-Response             | A dose-response was observed, with higher efficacy noted in the 4 mg and 8 mg dose groups.                             | [9]       |
| Responder Analysis        | - Complete Response: 3<br>subjects- Partial Response: 7<br>subjects- No Response: 3<br>subjects                        | [3]       |

• Study Design: A multicenter, open-label, dose-escalation study.[9]



- Participants: 13 adult patients with moderate to severe refractory hemorrhagic cystitis.[9]
- Intervention: Patients received up to two intravesical instillations of LP-10 at doses of 2 mg, 4 mg, or 8 mg of liposomal tacrolimus.[9]
- Primary Outcome Measures:
  - Safety and tolerability of LP-10.[9]
  - Change from baseline in the number of bleeding sites on cystoscopy.[4]
  - Change from baseline in microscopic urine analysis for red blood cells (RBCs).[4]
  - Change from baseline in hematuria on dipstick.[4]
- · Secondary Outcome Measures:
  - Changes in urinary incontinence, frequency, and urgency as recorded in a 3-day diary.
  - Cystoscopy Global Response Assessment (GRA).[4]
- Pharmacokinetic Assessments: Blood samples were collected to assess the systemic absorption of tacrolimus.[4]

### **Oral Lichen Planus (OLP)**

Oral lichen planus is a chronic, T-cell-mediated autoimmune disease that affects the mucous membranes of the mouth, causing painful lesions and inflammation.[1] There is no FDA-approved therapy for OLP.[11]

A Phase 2a, multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the safety and efficacy of LP-10 as an oral rinse in patients with symptomatic OLP.[12][13]





| Parameter                     | Results                                                                                                                                                                                                                                                                                                                                                                                                                                        | Reference |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Number of Patients            | 27                                                                                                                                                                                                                                                                                                                                                                                                                                             | [14]      |
| Dose Cohorts                  | 0.25 mg, 0.5 mg, and 1.0 mg<br>of tacrolimus in a 10 mL oral<br>rinse                                                                                                                                                                                                                                                                                                                                                                          | [14]      |
| Primary Safety Outcome        | All 27 patients completed the 4-week treatment course with no serious adverse events reported. The most common treatment-related adverse event was mild to moderate dry mouth (18.5% of patients).                                                                                                                                                                                                                                             | [2]       |
| Pharmacokinetics              | Minimal systemic exposure, with 76% of tacrolimus blood measurements below the limit of detection (<1.0 ng/mL). The maximum individual blood level (4.5 ng/mL) was well below the toxicity threshold of 15 ng/mL.                                                                                                                                                                                                                              | [2][14]   |
| Efficacy Outcomes (at Week 4) | Statistically significant and clinically meaningful improvements were observed across all efficacy endpoints (p < 0.0001 for all) Investigator Global Assessment (IGA): Mean score decreased from $3.5 \pm 0.51$ to $1.8 \pm 1.37$ Pain Numerical Rating Scale (NRS): Mean score decreased from $6.8 \pm 1.90$ to $2.3 \pm 2.53$ Reticulation/Erythema/Ulcerati on (REU) Score: Mean score decreased from $26.5 \pm 10.4$ to $13.2 \pm 8.15$ . | [14]      |



- Study Design: A multicenter, dose-ranging study.[12]
- Participants: 27 adult patients with biopsy-confirmed symptomatic OLP who had previously failed standard therapies, including topical corticosteroids.[14][15]
- Inclusion Criteria:
  - Male or female, ≥ 18 years of age.[12]
  - Oral biopsy within the last 10 years confirming OLP.[12]
  - Moderate OLP based on an Investigator Global Assessment (IGA) score of ≥ 3.[12]
  - OLP Pain and Sensitivity Numerical Rating Scale (NRS) score of  $\ge 3.[12]$
- Exclusion Criteria:
  - History of oral cavity or oropharyngeal cancers.[12]
  - Active, uncontrolled hypertension.[12]
  - Previous failure of tacrolimus treatment for OLP.[12]
  - Pregnant or lactating.[12]
- Intervention: Patients used a 10 mL LP-10 oral rinse (containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus) for 3 minutes, twice daily for 4 weeks.[12][14]
- Follow-up: A safety follow-up was conducted 2 weeks after the last dose.[12]
- Primary Outcome Measure: Safety and tolerability of LP-10.[14]
- Secondary Efficacy Measures:
  - Change in Investigator Global Assessment (IGA) score.[14]
  - Change in Reticulation, Erythema, and Ulceration (REU) score.[12]
  - Change in OLP Pain and Sensitivity Numerical Rating Scale (NRS).[12]



- Change in the Oral Lichen Planus Symptom Severity Measure (OLPSSM) score.[12]
- Patient Global Response Assessment (GRA).[12]

### **Mechanism of Action**

The active pharmaceutical ingredient in LP-10, tacrolimus, is a potent calcineurin inhibitor. Its mechanism of action involves the suppression of T-lymphocyte activation, which plays a central role in the inflammatory processes of both hemorrhagic cystitis and oral lichen planus.[1][7]

# Signaling Pathway of Tacrolimus-Mediated T-Cell Inhibition

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-mediated signaling pathway in T-cells. The key steps are as follows:

- Binding to FKBP12: Tacrolimus enters the cytoplasm of a T-cell and binds to the intracellular protein FKBP12 (FK506-binding protein 12).[16]
- Inhibition of Calcineurin: The resulting tacrolimus-FKBP12 complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[16]
   [17]
- Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents the dephosphorylation of NFAT.[16][18]
- Inhibition of NFAT Translocation: Dephosphorylation is a critical step for the translocation of NFAT from the cytoplasm to the nucleus. In its phosphorylated state, NFAT cannot enter the nucleus.[18]
- Suppression of Cytokine Gene Transcription: NFAT acts as a transcription factor for several key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT from reaching the nucleus, tacrolimus effectively blocks the transcription of the IL-2 gene and other cytokine genes.[16][19]



• Inhibition of T-Cell Proliferation and Activation: IL-2 is a crucial cytokine for the proliferation and activation of T-cells. By suppressing IL-2 production, tacrolimus halts the T-cell-mediated inflammatory cascade.[19]

This mechanism of action is particularly relevant for the treatment of OLP, which is a T-cell-mediated autoimmune disease.[1] In the context of HC, which involves significant inflammation, the immunosuppressive and anti-inflammatory effects of tacrolimus are also believed to be beneficial.[6] The liposomal formulation of LP-10 is designed to deliver tacrolimus directly to the inflamed mucosal tissues in the bladder or oral cavity, thereby concentrating its therapeutic effects at the site of disease while minimizing systemic immunosuppression.[2]

# Visualizations Signaling Pathway of Tacrolimus in T-Cell Inhibition



Click to download full resolution via product page

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin/NFAT signaling pathway.

## **LP-10 Clinical Development Workflow**





Click to download full resolution via product page

Caption: Clinical development pathway for LP-10 in HC and OLP.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sec.gov [sec.gov]
- 2. Lipella Pharma Gets U.S. Patent for Liposomal Drug Delivery Platform [synapse.patsnap.com]
- 3. Lipella Pharmaceuticals Announces U.S. Patent Allowance for [globenewswire.com]
- 4. Intravesical liposomal tacrolimus for hemorrhagic cystitis: a phase 2a multicenter doseescalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in intravesical therapy for urinary tract disorders PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 6. Intravesical immune suppression by liposomal tacrolimus in cyclophosphamide-induced inflammatory cystitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravesical Liposomal Tacrolimus Protects Against Radiation Cystitis Induced by 3-Beam Targeted Bladder Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravesical Liposomal Tacrolimus Protects against Radiation Cystitis Induced by 3-Beam Targeted Bladder Radiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promising Experimental Treatment in Animal Models and Human Studies of Interstitial Cystitis/Bladder Pain Syndrome [mdpi.com]
- 10. biotechhunter.com [biotechhunter.com]
- 11. lipella.com [lipella.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. LP-10 for Oral Lichen Planus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus BioSpace [biospace.com]
- 16. The mechanism of action of tacrolimus [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of LP-10]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566429#discovery-and-development-history-of-lp10]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com